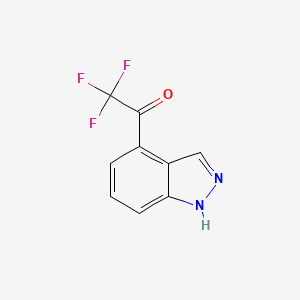

2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1H-indazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)5-2-1-3-7-6(5)4-13-14-7/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJNDFAWMIMDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rh(III)-Catalyzed C-H [4+1] Annulation

-

- [Cp*RhCl2]2 (5 mol%) as the catalyst

- CF3-imidoyl sulfoxonium ylides as the trifluoromethyl source

- Copper(II) acetate monohydrate (Cu(OAc)2·H2O, 3 equivalents) as the oxidant

- Acetic acid (HOAc, 2 equivalents) as an additive

- Hexafluoroisopropanol (HFIP) as the solvent

-

- The reaction is typically carried out in a sealed pressure tube under air atmosphere.

- Temperature: 100 °C

- Reaction time: 24 hours

- Substrate ratio: Azobenzene derivatives (1 equiv) to CF3-imidoyl sulfoxonium ylides (1.5 equiv)

-

- Initial C-H activation of azobenzene forms a five-membered rhodacycle intermediate.

- Coordination and insertion of the CF3-imidoyl sulfoxonium ylide lead to annulation.

- The process involves a concerted metalation-deprotonation (CMD) step, with C-H bond cleavage as the rate-determining step.

- Oxidants and additives are crucial for the success of the reaction.

-

- The product this compound and analogs have been isolated in yields ranging from moderate to high (27% to 83%), depending on substrate and conditions.

- Scale-up experiments yielded up to 75% isolated product.

Synthetic Procedure Summary

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Azobenzene derivative (0.2 mmol), CF3-imidoyl sulfoxonium ylide (0.3 mmol), [Cp*RhCl2]2 (5 mol%), Cu(OAc)2·H2O (3 equiv), HOAc (2 equiv), HFIP (2 mL) | Reaction mixture setup in pressure tube |

| 2 | Stirring at 100 °C for 24 h under air atmosphere | C-H activation and [4+1] annulation occur |

| 3 | Cool to room temperature, filtration through Celite pad | Removal of solids and catalyst residues |

| 4 | Concentration under reduced pressure | Concentration of crude product |

| 5 | Purification by flash chromatography (ethyl acetate/petroleum ether) | Isolation of pure this compound |

Supporting Experimental Data

- NMR Characterization:

- ^1H NMR, ^13C NMR, and ^19F NMR spectra confirm the structure, with characteristic trifluoromethyl carbon-fluorine coupling constants.

- Mass Spectrometry:

- High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

- Melting Points:

- Determined to verify purity and identity.

Research Findings and Notes

- The Rh(III)-catalyzed method demonstrates high steric and electronic tolerance, allowing various substituted azobenzenes to be converted efficiently.

- The reaction mechanism has been elucidated through isolation of rhodacycle intermediates and kinetic isotope effect studies, confirming the C-H bond cleavage as the rate-limiting step.

- The use of CF3-imidoyl sulfoxonium ylides as stable and reactive trifluoromethylating agents is a key advancement, enabling selective incorporation of the trifluoromethyl group.

- Alternative catalysts such as cobalt, palladium, iridium, and ruthenium showed inferior results or inactivity, underscoring the unique efficiency of Rh(III) catalysis in this context.

- The protocol is scalable and applicable to the synthesis of diverse CF3-indazole derivatives with potential biological activity.

Comparative Table of Preparation Conditions

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Catalyst | [Cp*RhCl2]2 (5 mol%) | Essential for C-H activation |

| Oxidant | Cu(OAc)2·H2O (3 equiv) | Required for catalytic turnover |

| Additive | HOAc (2 equiv) | Enhances yield |

| Solvent | Hexafluoroisopropanol (HFIP) | Best solvent for yield improvement |

| Temperature | 100 °C | Optimal for reaction efficiency |

| Reaction Time | 24 hours | Sufficient for complete conversion |

| Atmosphere | Air | No inert atmosphere needed |

| Substrate Ratio | Azobenzene:CF3-imidoyl sulfoxonium ylide = 1:1.5 | Stoichiometric balance for best yield |

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(1H-indazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The indazole ring can be oxidized to form indazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a trifluoromethylamine.

Substitution: The compound can undergo nucleophilic substitution reactions at the trifluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Indazole-4-carboxylic acid derivatives.

Reduction: Trifluoromethylamine derivatives.

Substitution: Substituted trifluoromethyl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one in anticancer therapies. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells.

| Study | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (Breast cancer) | 15 | Apoptosis induction |

| B | HeLa (Cervical cancer) | 20 | Cell cycle arrest |

Neuroprotective Effects

Another area of interest is the neuroprotective properties of the compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis. A notable study utilized a model of neurodegeneration to assess the efficacy of this compound in preserving neuronal integrity.

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. The fluorinated nature of the compound imparts desirable properties to the resulting polymers.

| Polymer Type | Property Enhanced | Application |

|---|---|---|

| Polyimide | Thermal stability | Aerospace components |

| Polyurethane | Chemical resistance | Protective coatings |

Case Study 1: Anticancer Research

A research team investigated the effects of this compound on various cancer cell lines. The study concluded that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound for developing new anticancer agents.

Case Study 2: Material Development

In a separate study focusing on material science, researchers synthesized a series of fluorinated polymers incorporating this compound. The results indicated improved mechanical properties and thermal stability compared to non-fluorinated counterparts, making them suitable for high-performance applications.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to its biological activity. The indazole ring plays a crucial role in the compound's ability to interact with enzymes and receptors.

Comparison with Similar Compounds

Key Observations :

- Indole Derivatives: The nitroindole analog (243.18 g/mol) is synthesized via trifluoroacetylation of nitroindole using trifluoroacetic anhydride (TFAA) in DMF, achieving quantitative yields . This contrasts with the lower yields (13%) observed in nitrated phenolic derivatives, likely due to competing side reactions .

- Pyrazole Derivatives : Pyrazole-based trifluoroketones (e.g., 206.16 g/mol) are often commercially available, suggesting standardized synthetic protocols .

- Heterocyclic vs. Aromatic Backbones : Compounds with saturated heterocycles (e.g., tetrahydropyran) exhibit lower molecular weights and simpler purification processes compared to nitro-substituted aromatics .

Physicochemical Properties

- Solubility: Trifluoroketones with polar substituents (e.g., nitro or hydroxyl groups) show improved solubility in polar solvents like ethanol or DMF, whereas alkyl-substituted analogs (e.g., isopropylpyrazole) are more lipophilic .

- Thermal Stability: Phenolic derivatives (e.g., 2-hydroxy-5-nitrophenyl) exhibit lower melting points (65–66°C) compared to heterocyclic analogs (e.g., pyran derivatives with predicted boiling points up to 178°C) .

Biological Activity

The compound 2,2,2-trifluoro-1-(1H-indazol-4-yl)ethan-1-one is a fluorinated indazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of trifluoromethyl groups is significant as they can enhance the lipophilicity and metabolic stability of the compound, potentially impacting its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 216.14 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that indazole derivatives exhibit promising anticancer properties. In particular, studies have demonstrated that this compound shows inhibitory effects on various cancer cell lines.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The trifluoromethyl group may enhance the interaction with target proteins involved in these pathways.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. In vitro assays have shown activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of indazole derivatives suggest that this compound may help mitigate neurodegenerative conditions. The compound appears to reduce oxidative stress and inflammation in neuronal cells.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry , researchers evaluated the anticancer efficacy of various indazole derivatives, including this compound. The compound was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231).

Results

The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM for MCF-7 cells. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment.

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.

Results

The MIC for S. aureus was found to be 32 µg/mL, while for E. coli , it was 64 µg/mL. These findings suggest that the compound has potential as an antimicrobial agent worthy of further exploration.

Q & A

Q. What are the degradation pathways of this compound under environmental conditions, and how are they studied?

- Methodology : Perform accelerated stability tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Use liquid chromatography–mass spectrometry (LC-MS) to identify degradation products (e.g., hydrolyzed ketone or defluorinated species). Ecotoxicity assays (e.g., Daphnia magna) assess environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.